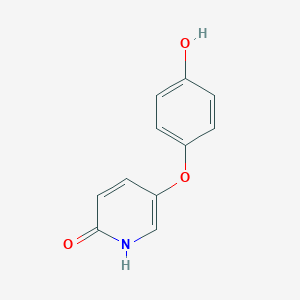
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is an organic compound that features a pyridinone ring substituted with a hydroxyphenoxy group
Mechanism of Action
Target of Action
It is structurally similar to α-arbutin, a glycosylated hydroquinone . α-Arbutin is known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis . Therefore, it’s plausible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might interact with similar targets.
Mode of Action
Α-arbutin, a structurally related compound, acts as a competitive inhibitor of tyrosinase by acting on the l-tyrosine binding site to suppress melanogenesis . It’s possible that this compound might have a similar mode of action.
Biochemical Pathways
Related compounds like α-arbutin are known to interfere with the phenylpropanoid pathway, specifically inhibiting the enzyme tyrosinase, which is crucial for melanin synthesis .
Result of Action
Related compounds like α-arbutin are known to have skin lightening effects and are used in the treatment of hyperpigmentation . They achieve this by inhibiting melanin synthesis in the skin cells .
Biochemical Analysis
Cellular Effects
A related compound, a 4-phenoxyphenol derivative, has been shown to exert inhibitory activity against two hepatocellular carcinoma cell lines .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one in animal models have not been reported in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a hydroxyphenol derivative reacts with a halogenated pyridinone under basic conditions to form the desired product. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide and a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The pyridinone ring can be reduced to a dihydropyridinone.
Substitution: The hydroxyphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenoxyacetic acid
- 4-Hydroxyphenoxypropionic acid
- 4-Hydroxyphenoxypyridine
Uniqueness
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-hydroxyphenoxy)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPWRRHPOBIOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
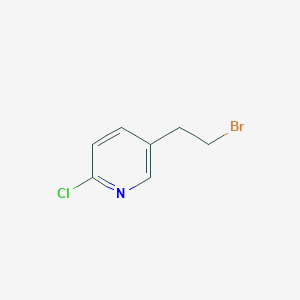
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
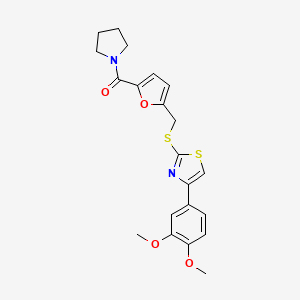
![8-(4-benzylpiperazin-1-yl)-7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2388659.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
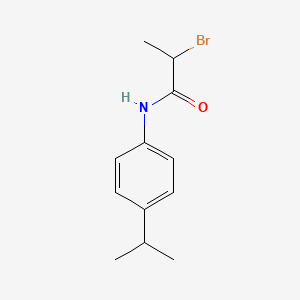


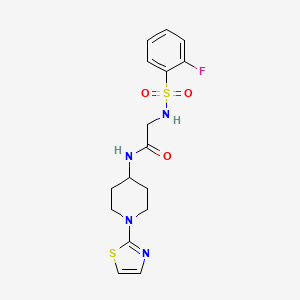
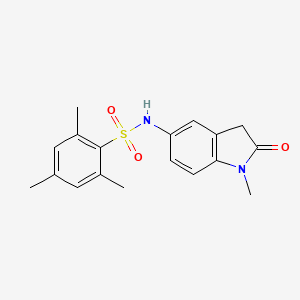
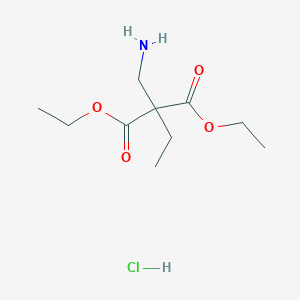

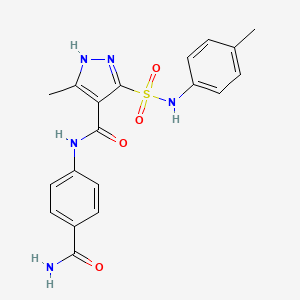
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2388675.png)
